molecular formula C20H18F2N2O4 B1223587 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester

4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester

Cat. No. B1223587
M. Wt: 388.4 g/mol
InChI Key: VRZFQPRZNSDGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Research shows the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from various mixtures, which include substances structurally similar to the specified compound (Gein et al., 2009).
  • Supramolecular Aggregation : Studies on thiazolo[3, 2-a]pyrimidines, which are structurally related, indicate significant differences in intermolecular interaction patterns based on different substituents, providing insights into the behavior of similar pyrimidine derivatives (Nagarajaiah & Begum, 2014).
  • Trifluoromethylated Analogues : Research into trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, which share a similar pyrimidine structure, reveals insights into their synthesis and molecular interactions (Sukach et al., 2015).

Biological and Medicinal Research

  • Enantioselectivity in Derivatives : Studies on 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, which are closely related in structure, show how different acyl chain lengths affect enantioselectivity, important for pharmaceutical applications (Sobolev et al., 2002).
  • Antimicrobial and Anticancer Potential : Synthesis of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters shows promising antimicrobial and anticancer properties, suggesting similar potential in related pyrimidine derivatives (Sharma et al., 2012).

Thermodynamic and Crystallographic Studies

  • Thermodynamic Properties : Research on the thermodynamic properties of similar pyrimidine esters provides valuable data on their combustion energies, enthalpies of formation, and other thermal properties, which could be relevant for similar compounds (Klachko et al., 2020).
  • Crystal Structure Analysis : Studies focusing on the crystal structure of closely related pyrimidine derivatives offer insights into their molecular geometry, conformational characteristics, and stability, which can be extrapolated to the compound (Nagarajaiah & Begum, 2015).

properties

Product Name

4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester

Molecular Formula

C20H18F2N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

benzyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18F2N2O4/c1-12-16(18(25)27-11-13-7-3-2-4-8-13)17(24-20(26)23-12)14-9-5-6-10-15(14)28-19(21)22/h2-10,17,19H,11H2,1H3,(H2,23,24,26)

InChI Key

VRZFQPRZNSDGPI-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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